![molecular formula C6H17NO6S B13736735 Ethanol, 2,2',2''-nitrilotris-, sulfite (salt) CAS No. 29340-79-2](/img/structure/B13736735.png)
Ethanol, 2,2',2''-nitrilotris-, sulfite (salt)
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Overview
Description
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is a chemical compound with the molecular formula C6H15NO3.H2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes three ethanol groups bonded to a central nitrogen atom, forming a nitrilotris-ethanol backbone, with a sulfite group as the counter ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) typically involves the reaction of triethanolamine with sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C6H15NO3} + \text{H2SO3} \rightarrow \text{C6H15NO3.H2O3S} ]
Industrial Production Methods
In industrial settings, the production of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves large-scale synthesis using similar reaction conditions. The process includes the careful addition of sulfurous acid to triethanolamine, followed by purification steps to isolate the final product. The reaction is typically conducted in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonate derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ethanol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include sulfonate derivatives, reduced amines, and substituted ethanolamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Cosmetics and Pharmaceuticals
1. Emulsifier and Stabilizer
Ethanol, 2,2',2''-nitrilotris-, sulfite (salt) is widely used as an emulsifier and stabilizer in cosmetic formulations. It enhances the stability of creams and lotions by allowing oil and water phases to mix effectively. This property is crucial for maintaining product consistency and performance over time.
2. Skin Hydration
The compound plays a significant role in skin hydration. Its surfactant properties help to improve the moisture retention of skin care products, making them more effective for consumers.
3. Antimicrobial Properties
Research indicates that ethanol, 2,2',2''-nitrilotris-, sulfite (salt) may possess mild antimicrobial properties. This feature makes it suitable for inclusion in personal care products such as shampoos and creams that require preservation against microbial growth .
Case Study 1: Cosmetic Formulation
In a study focusing on the formulation of a moisturizing cream, the inclusion of ethanol, 2,2',2''-nitrilotris-, sulfite (salt) resulted in improved emulsion stability and enhanced skin hydration compared to formulations without this ingredient. The cream demonstrated a significant reduction in transepidermal water loss during clinical trials.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of personal care products containing ethanol, 2,2',2''-nitrilotris-, sulfite (salt). Results indicated that products formulated with this compound exhibited lower microbial counts over time compared to control products lacking this ingredient.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves its interaction with molecular targets through its ethanol and sulfite groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their stability and activity. The nitrilotris-ethanol backbone allows for multiple points of interaction, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Triethanolamine sulfate: Similar in structure but with a sulfate group instead of a sulfite group.
Triethanolamine phosphate: Contains a phosphate group, used in different applications.
Diethanolamine sulfite: Lacks one ethanol group, leading to different chemical properties.
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is unique due to its specific combination of ethanol and sulfite groups, which provides distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Biological Activity
Ethanol, 2,2',2''-nitrilotris-, sulfite (salt), commonly known as triethanolamine sulfite, is a compound that has garnered attention for its biological activity. This article explores its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Triethanolamine sulfite is a salt formed from triethanolamine and sulfite. Its chemical structure allows for interactions with various biological systems, which can lead to both beneficial and harmful effects.
Chemical Structure
- Chemical Formula : C6H15N3O3S
- Molecular Weight : 195.27 g/mol
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of triethanolamine sulfite. The following table summarizes key findings from various studies:
Study Type | Animal Model | Dose Range (mg/kg) | Observations | NOAEL (mg/kg) |
---|---|---|---|---|
90-Day Oral Study | Rats | 1000 | No mortality; non-significant increases in body weight | >1000 |
14-Day Drinking Water Study | Rats and Mice | 200-800 | Decreased body weights at higher doses; no mortality | Not established |
Long-Term Dermal Study | Rats | 32-250 | Acanthosis and inflammation at application site | 250 |
The studies indicate that while triethanolamine sulfite can cause adverse effects at high doses, it exhibits a relatively high threshold for toxicity.
Antimicrobial Activity
Research has also investigated the antimicrobial properties of triethanolamine sulfite. A comparative analysis of its efficacy against various bacterial strains is presented in the table below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | >1 mM |
Escherichia coli | >1 mM |
Pseudomonas aeruginosa | >1 mM |
Despite its potential as an antimicrobial agent, the MIC values suggest that triethanolamine sulfite may not be effective against common bacterial pathogens at typical concentrations used in clinical or industrial applications .
Case Studies
Several case studies have highlighted the biological implications of triethanolamine sulfite exposure:
- Dermal Exposure : A study involving repeated dermal application in rats showed significant local irritation and inflammation at the site of application. Histopathological evaluations revealed lesions consistent with chronic irritation.
- Oral Toxicity : In a study assessing oral toxicity, rats exposed to high doses exhibited signs of hepatic and renal damage. The systemic effects were noted to be significant at doses exceeding 250 mg/kg .
- Genotoxicity : Investigations into the genotoxic potential of triethanolamine sulfite indicated no significant mutagenic activity in various assays, including the Ames test and sister chromatid exchange tests in mammalian cells .
Properties
CAS No. |
29340-79-2 |
---|---|
Molecular Formula |
C6H17NO6S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid |
InChI |
InChI=1S/C6H15NO3.H2O3S/c8-4-1-7(2-5-9)3-6-10;1-4(2)3/h8-10H,1-6H2;(H2,1,2,3) |
InChI Key |
YMRKWTHZKSAVSR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.OS(=O)O |
Related CAS |
38664-32-3 61542-02-7 102-71-6 (Parent) |
Origin of Product |
United States |
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